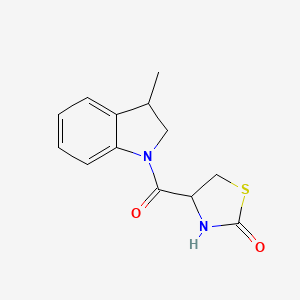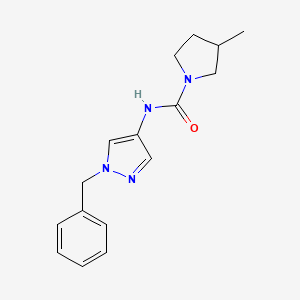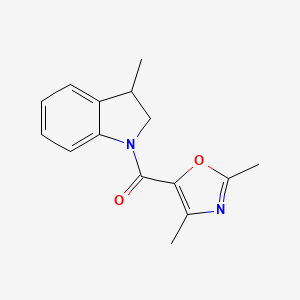
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one, also known as MDL-72974A, is a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a promising target for the treatment of type 2 diabetes and obesity. MDL-72974A has been extensively studied for its potential as a therapeutic agent and as a tool for investigating the role of PTP1B in insulin signaling.
作用机制
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one works by binding to the catalytic domain of PTP1B and inhibiting its activity. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. Inhibition of PTP1B by 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one enhances insulin signaling and promotes glucose uptake, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, and to improve glucose tolerance and insulin resistance in animal models of type 2 diabetes and obesity. It has also been shown to inhibit cancer cell proliferation and migration, and to enhance the effects of chemotherapy and radiation therapy. 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has minimal toxicity and is well-tolerated in animal studies.
实验室实验的优点和局限性
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one is a highly specific inhibitor of PTP1B and has minimal off-target effects. It is commercially available and has been extensively characterized for its biochemical and physiological effects. However, its use in in vitro and in vivo experiments requires careful consideration of the concentration and duration of exposure, as well as the potential for non-specific effects on cellular processes.
未来方向
Future research on 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one could focus on its potential as a therapeutic agent for type 2 diabetes, obesity, and cancer. Clinical trials could be conducted to evaluate its safety and efficacy in human subjects. Further studies could also investigate the mechanisms underlying its effects on insulin signaling and cancer cell proliferation, and its potential interactions with other signaling pathways and cellular processes.
合成方法
The synthesis of 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one involves the condensation of 3-methylindole-2-carboxylic acid with thiosemicarbazide, followed by cyclization with ethyl chloroformate. The resulting thiazolidinone is then treated with trifluoroacetic acid to remove the ethyl ester and generate the final product. The synthesis has been optimized for high yield and purity, and the compound is commercially available for research purposes.
科学研究应用
4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has been widely used as a research tool to investigate the role of PTP1B in insulin signaling and glucose homeostasis. It has been shown to increase insulin sensitivity and glucose uptake in vitro and in vivo, and to improve glucose tolerance and insulin resistance in animal models of type 2 diabetes and obesity. 4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one has also been used to study the effects of PTP1B inhibition on other signaling pathways and cellular processes, such as cancer cell proliferation and migration.
属性
IUPAC Name |
4-(3-methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-6-15(11-5-3-2-4-9(8)11)12(16)10-7-18-13(17)14-10/h2-5,8,10H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYJARXMXAZXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)C3CSC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(Furan-2-yl)ethyl]-1-methyl-3-(1-pyrimidin-2-ylpyrazol-4-yl)urea](/img/structure/B7585689.png)

![1-[2-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)phenyl]ethanone](/img/structure/B7585703.png)

![1-[(2,3-Difluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585718.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)

![N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)
![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)

![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)